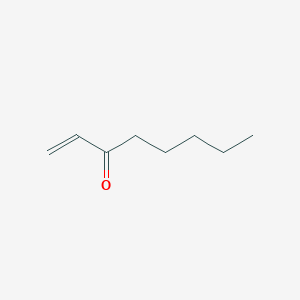

1-Octen-3-one

Description

Significance in Chemical Ecology and Biological Interactions

The significance of 1-Octen-3-one in chemical ecology stems from its function as a semiochemical, a chemical signal that mediates interactions between organisms. researchgate.netresearchgate.net It is involved in both intraspecies and interspecific communication. researchgate.net This compound has been identified as a key volatile influencing the behavior of a wide range of organisms, particularly arthropods. researchgate.netannualreviews.org

Research has demonstrated that this compound can act as an attractant or repellent for various insect species. researchgate.netfrontiersin.orgresearchgate.net For instance, studies have explored its role in attracting blood-feeding arthropods, such as mosquitoes and sandflies, suggesting its potential use in vector surveillance and control strategies. frontiersin.orgresearchgate.net The compound's influence extends to other invertebrates, including grain beetles and biting midges. frontiersin.orgresearchgate.net

Beyond its role in attracting or repelling invertebrates, this compound and its related alcohol, 1-octen-3-ol, have been implicated in interactions with other biological entities, including fungi and plants. annualreviews.org They can influence fungal growth and spore germination and have been observed to affect plant development. annualreviews.org

Role as a Volatile Organic Compound (VOC) in Natural Systems

This compound is classified as a volatile organic compound (VOC), meaning it readily evaporates at room temperature and pressure, allowing it to disperse in the environment and act as an airborne chemical signal. researchgate.netperflavory.com It is a prominent component of the volatile profiles emitted by various natural sources. annualreviews.org

One of the most well-known sources of this compound is fungi, particularly mushrooms and molds, where it contributes significantly to their characteristic aroma. annualreviews.orgperflavory.comfoodb.ca It is formed through the oxidative breakdown of linoleic acid, a process involving enzymes such as lipoxygenases and hydroperoxide lyases. foodb.camdpi.com This compound is also found in certain plants and has been detected in various food items, including some fruits, vegetables, and fermented products. perflavory.comfoodb.ca

The presence of this compound in diverse natural systems highlights its widespread biological production and its potential ecological importance as a mediator of interactions within these environments.

Historical Context of Discovery and Early Research

The study of volatile compounds from natural sources has a history spanning many decades. Early research into the aroma components of fungi played a crucial role in the discovery and initial understanding of compounds like this compound. While specific details regarding the absolute first isolation and identification of this compound are not extensively detailed in the provided snippets, related compounds, such as 1-octen-3-ol (often referred to as "mushroom alcohol"), were isolated from mushrooms in the 1930s. wikipedia.org Given the close structural relationship and co-occurrence of this compound and 1-octen-3-ol in fungal volatile profiles, it is likely that research into fungal aromas led to the identification of this compound as a significant volatile component. annualreviews.orgbris.ac.uk

Early research likely focused on the isolation, identification, and characterization of the volatile compounds responsible for the distinctive smells of various natural products using techniques available at the time, such as distillation and basic chemical analysis. The recognition of its potent odor and presence in biologically relevant sources would have driven further investigation into its properties and potential roles.

Detailed Research Findings

Research into this compound has provided detailed insights into its properties and biological activities. The compound is known for its extremely low odor detection threshold, ranging from 0.03 to 1.12 µg/m³. thegoodscentscompany.comwikipedia.org This low threshold underscores its significance as a potent odorant even at very low concentrations.

Studies have explored the biosynthesis of this compound, particularly in fungi. The pathway involves the enzymatic conversion of linoleic acid. mdpi.com

| Substrate | Enzyme(s) | Product(s) | Source Organism (Example) |

|---|---|---|---|

| Linoleic acid | Lipoxygenase (e.g., AbLOX), Hydroperoxide Lyase (e.g., AbHPL) | 10-Hydroperoxide, then 1-Octen-3-ol and 10-Oxodecanoic acid | Agaricus bisporus |

| Linoleic acid | Lipoxygenase, Hydroperoxide Lyase, Oxidoreductase | 13-Hydroperoxide, then this compound and 10-Oxodecanoic acid, then 1-Octen-3-ol | Agaricus campestris |

| Glycosides | Degradation enzymes | This compound, 1-Octen-3-ol | Soybean (Glycine max) |

Research has also investigated the biological effects of this compound. Studies have shown that it can inhibit the germination of fungal spores and influence mycelial growth in certain species. annualreviews.org Furthermore, its role as a semiochemical in mediating interactions with arthropods has been a significant area of research, with findings indicating species-specific responses to the compound and its enantiomers. frontiersin.orgresearchgate.net

Propriétés

IUPAC Name |

oct-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTVSWGXIAYTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047162 | |

| Record name | 1-Octen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; mushroom odour | |

| Record name | 1-Octen-3-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Octen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

59.00 to 60.00 °C. @ 16.00 mm Hg | |

| Record name | 1-Octen-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in oils, Miscible at room temperature (in ethanol) | |

| Record name | 1-Octen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.813-0.819 | |

| Record name | 1-Octen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4312-99-6 | |

| Record name | 1-Octen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LT7Z4Q9XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Octen-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution

Fungal Kingdom Sources and Prevalence

Eight-carbon compounds, including 1-octen-3-one, are especially characteristic of fungal volatile metabolism and are frequently detected in fungal VOC profiles. annualreviews.orgmdpi.com this compound is considered one of the most common metabolites found in these profiles. annualreviews.org Its formation is linked to the enzymatic cleavage of linoleic acid. researchgate.net

Agaricus bisporus (Button Mushroom)

Agaricus bisporus, the white button mushroom, is a significant source of this compound. ontosight.aiuu.nl This compound is a major component of the volatiles that give the button mushroom its typical smell. uu.nl It is primarily synthesized in the cap and gills of the mushroom. mdpi.com Research indicates that 1-octen-3-ol, closely related to this compound, is the dominant volatile compound in A. bisporus, with this compound also being a key contributor to the mushroom flavor. pan.olsztyn.plwur.nl Studies analyzing the volatile compounds in A. bisporus at different cultivation stages and cap sizes have consistently identified 1-octen-3-ol as the dominant compound, with this compound also present. pan.olsztyn.pl

Tricholoma matsutake (Matsutake Mushroom)

Tricholoma matsutake, commonly known as the Matsutake mushroom, is another notable source of this compound. annualreviews.org The characteristic aroma of T. matsutake is attributed to several volatile organic compounds, with C8 compounds like 1-octen-3-ol, 3-octanone, 3-octanol, and this compound being among the most frequent. mdpi.com this compound has been identified as a primary mushroom flavor substance in fresh T. matsutake. researchgate.netmdpi.com Studies have shown varying concentrations of this compound in T. matsutake depending on factors such as geographical origin and drying methods. mdpi.commdpi.com For instance, in a study of T. matsutake from different regions of China, this compound levels varied significantly, with one region showing a particularly high concentration. mdpi.com

| Tricholoma matsutake Origin (China) | This compound Relative Content |

| Chuxiong (CX) | 76.14 |

| Linzhi (XZ) | 0.04 |

| Dali (DL) | Not specified, but 1-Octen-3-ol was highest at 117.42 |

| Xiaojin (SC) | Not specified |

| Diqing (DQ) | Not specified |

Data adapted from search result mdpi.com.

This compound has also been identified as a key odorant in Tricholoma magnivelare, the American Matsutake, with a high odor activity value (OAV). acs.org

Pleurotus ostreatus (Oyster Mushroom)

Pleurotus ostreatus, the oyster mushroom, is known to produce this compound. annualreviews.org Along with 3-octanone, 3-octanol, and 1-octen-3-ol, this compound is among the main volatile compounds found in P. ostreatus. koreascience.kre-jkfn.org These C8 compounds are significant contributors to the characteristic mushroom flavor of Pleurotus species. mdpi.combiotechnology.kiev.ua Research comparing volatile profiles of different Pleurotus species has shown that 1-octen-3-ol predominates, with this compound also present in lower concentrations. mdpi.com

| Pleurotus Species | Predominant C8 Compound | Other Key C8 Compounds |

| Pleurotus ostreatus | 1-octen-3-ol | 3-octanol, 3-octanone, this compound |

| Pleurotus eryngii | 1-octen-3-ol | 3-octanone, this compound (lower concentrations than 3-octanone) |

Data adapted from search result mdpi.com.

Aspergillus luchuensis

Aspergillus luchuensis, a black koji mold used in the production of traditional Japanese liquors like awamori and shochu, produces 1-octen-3-ol, an unsaturated alcohol with a mushroom-like flavor. mdpi.comresearchgate.net While the search results primarily highlight the production of 1-octen-3-ol by A. luchuensis, noting its role in flavor and its biosynthesis pathway involving fatty acid oxygenase ppoC, they also mention that 1-octen-3-ol is a major fungal VOC emitted by various Aspergillus species, and that Aspergillus niger (morphologically similar to A. luchuensis) can produce 1-octen-3-ol and 3-octanone. researchgate.netital.sp.gov.br The biosynthesis of 1-octen-3-ol in A. luchuensis is linked to the oxidative breakdown of linoleic acid. mdpi.comresearchgate.net

Penicillium chrysogenum

Penicillium chrysogenum is another fungal species known in the context of 1-octen-3-ol, which is closely related to this compound. researchgate.netnih.gov 1-Octen-3-ol functions as a natural self-inhibitor of spore germination for many fungi, including Penicillium species. researchgate.netnih.govebi.ac.uk Studies on P. chrysogenum have investigated the effects of the enantiomers of 1-octen-3-ol on gene expression and fungal growth, indicating that this volatile compound can influence the physiological processes in this fungus. researchgate.netnih.govebi.ac.uk While the search results focus on 1-octen-3-ol's effects on P. chrysogenum, the close metabolic relationship between 1-octen-3-ol and this compound in fungal volatile production suggests the potential presence or related metabolic activity of this compound in this species.

Penicillium expansum

Penicillium expansum, a common postharvest pathogen, is affected by volatile compounds produced by fungi, including 1-octen-3-ol. fishersci.co.uknih.gov Research has shown that 1-octen-3-ol can inhibit the mycelial growth of P. expansum at certain concentrations. annualreviews.org Furthermore, studies have explored the influence of 1-octen-3-ol on the biosynthesis of patulin, a mycotoxin produced by P. expansum. ebi.ac.uknih.govresearchgate.net The deletion of the ppoC gene in P. expansum, involved in the biosynthesis of C8 moldy volatile compounds, resulted in the absence of 1-octen-3-ol, highlighting its production by this fungus. mdpi.com

This compound is a volatile organic compound with the chemical formula C₈H₁₄O. nih.govwikidata.orgfishersci.ca It is known for its potent mushroom-like, earthy, or metallic odor, with a very low odor detection threshold. thegoodscentscompany.comwikipedia.orgguidechem.com This compound is an eight-carbon ketone and is structurally related to the alcohol 1-octen-3-ol, often referred to as "mushroom alcohol". wikipedia.orgnih.govmdpi.com this compound is formed through the oxidative breakdown of linoleic acid, a process that can occur enzymatically or through autoxidation. oup.comsigmaaldrich.comjetir.org

Penicillium paneum Penicillium paneum is known to produce 1-octen-3-ol, a related compound, which functions as a volatile self-inhibitor of spore germination at high conidia concentrations.oup.comnih.govuu.nlWhile the searches primarily highlighted 1-octen-3-ol in P. paneum, it is closely related to this compound and often discussed in the same metabolic pathways (e.g., oxidative breakdown of linoleic acid).mdpi.comoup.comSome sources implicitly link the two compounds in fungal volatile profiles.

Detailed Research Findings: Studies on Penicillium paneum have focused on 1-octen-3-ol's role in inhibiting spore germination and inducing microcycle conidiation at high spore densities (10⁹ conidia ml⁻¹). oup.comnih.gov While this compound itself wasn't explicitly detailed in the provided search snippets for P. paneum, its close metabolic relationship to 1-octen-3-ol suggests its potential presence or formation.

Other Fungal Species this compound is a common volatile found in a wide range of fungi, including mushrooms and molds.mdpi.comannualreviews.orgchemicalbook.comIt is considered one of the most prominent odor volatiles produced by genera such as Aspergillus, Penicillium, and Fusarium.sigmaaldrich.comchemicalbook.com

Detailed Research Findings: this compound is a key flavor component in the white button mushroom (Agaricus bisporus). guidechem.commdpi.comresearchgate.net It is synthesized in higher amounts in Agaricus bisporus compared to other edible mushrooms. mdpi.comresearchgate.net The compound contributes to the typical "mushroomy" odor of many fungi. annualreviews.org It has also been reported in Uncinula necator, a fungus causing powdery mildew of grape. wikipedia.org

Data Table: Occurrence of this compound in Selected Fungal Species

| Fungal Species | Notes | Source(s) |

| Penicillium paneum | Related compound 1-octen-3-ol acts as a self-inhibitor. oup.comnih.gov | oup.comnih.govuu.nl |

| Agaricus bisporus | Key flavor component, produced in higher amounts. mdpi.comresearchgate.net | guidechem.commdpi.comresearchgate.net |

| Uncinula necator | Produced by the fungus causing grape powdery mildew. wikipedia.org | wikipedia.org |

| Aspergillus species | Prominent odor volatile producer. sigmaaldrich.comchemicalbook.com | sigmaaldrich.comchemicalbook.com |

| Penicillium species | Prominent odor volatile producer. sigmaaldrich.comchemicalbook.com | sigmaaldrich.comchemicalbook.com |

| Fusarium species | Prominent odor volatile producer. sigmaaldrich.comchemicalbook.com | sigmaaldrich.comchemicalbook.com |

| Pleurotus ostreatus | Identified as a major volatile component. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Boletus edulis | Found in wild growing species. researchgate.net | researchgate.net |

| Xerocomus badius | Found in wild growing species. researchgate.net | researchgate.net |

| Macrolepiota procera | Found in wild growing species. researchgate.net | researchgate.net |

Plant Kingdom Sources this compound and its related alcohol, 1-octen-3-ol, are also found in various plant species.nih.govsigmaaldrich.com

Camellia sinensis Camellia sinensis, the tea plant, contains 1-octen-3-ol, which contributes to the aroma of tea.nih.govresearchgate.netmdpi.comSpecifically, in yellow tea processing, the concentration of 1-octen-3-ol increases, contributing a mushroom-like aroma.researchgate.netWhile this compound wasn't explicitly mentioned as increasing during yellowing, it is listed as an aroma-active compound in Camellia sinensis black tea infusions, imparting a mushroom aroma.mdpi.com

Detailed Research Findings: In yellow tea, the yellowing process leads to increased concentrations of 1-octen-3-ol, which enhances the umami perception through its mushroom-like aroma. researchgate.net In black tea infusions from Camellia sinensis, this compound has been identified as an aroma-active compound contributing a mushroom note. mdpi.com

Tetradenia riparia Tetradenia riparia has been reported to contain 1-octen-3-ol.nih.govWhile the search results confirm T. riparia as a source of 1-octen-3-ol, they do not provide specific details about the occurrence of this compound in this plant.nih.govfrontiersin.org

Detailed Research Findings: Research on Tetradenia riparia primarily focuses on its essential oil composition, which is rich in terpenoids. frontiersin.org 1-Octen-3-ol has been detected as a major volatile component in the essential oil of some Perovskia atriplicifolia populations, a related plant in the Lamiaceae family, at high percentages (56.3–70.6%). researchgate.net This suggests the potential for related compounds like this compound to occur within this plant family, although direct evidence for this compound in T. riparia was not found in the provided snippets.

Arabidopsis thaliana Exposure of Arabidopsis thaliana to volatile 1-octen-3-ol has been shown to induce defensive responses in the plant.annualreviews.orgresearchgate.netbiorxiv.orgnih.govWhile the search results focus on the effects of 1-octen-3-ol on Arabidopsis thaliana, one study explicitly mentions that among 23 fungal VOCs tested, this compound completely inhibited germination after 72 hours of exposure.annualreviews.org

Detailed Research Findings: Studies indicate that Arabidopsis thaliana recognizes 1-octen-3-ol, leading to the activation of defense genes and enhanced resistance against pathogens like Botrytis cinerea. annualreviews.orgresearchgate.net Furthermore, this compound has been shown to inhibit seed germination in A. thaliana at certain concentrations. annualreviews.org

Glycine max (Soybean) 1-Octen-3-ol is formed in significant quantities in soybeans (Glycine max), particularly when seeds are soaked.sigmaaldrich.comchemicalbook.comfrontiersin.orgIt is often considered an off-flavor compound in soybean products.jetir.orgresearchgate.netnih.govResearch indicates that 1-octen-3-ol in soybeans is primarily formed from the degradation of a glycoside precursor, (R)-1-octen-3-yl β-primeveroside, rather than de novo synthesis from fatty acids.researchgate.netnih.govthis compound is also listed as an aromatic compound linked with the "beany taste" in soy meal products.jetir.org

Detailed Research Findings: The formation of 1-octen-3-ol in soybean seeds upon hydration is independent of oxygen, suggesting its origin from a derivative. researchgate.netnih.gov The precursor has been identified as (R)-1-octen-3-yl β-primeveroside. nih.gov this compound is also present and contributes to the flavor profile of soybean products. jetir.org

Data Table: Occurrence of this compound in Selected Plant Species

| Plant Species | Notes | Source(s) |

| Camellia sinensis | 1-Octen-3-ol contributes to tea aroma; this compound is an aroma-active compound in black tea. researchgate.netmdpi.com | nih.govresearchgate.netmdpi.com |

| Tetradenia riparia | Reported to contain 1-octen-3-ol. nih.gov | nih.govfrontiersin.org |

| Arabidopsis thaliana | Exposure to this compound can inhibit seed germination. annualreviews.org | annualreviews.orgresearchgate.netbiorxiv.orgnih.gov |

| Glycine max | This compound is linked to "beany taste" in soy products. jetir.org | jetir.orgfrontiersin.orgresearchgate.netnih.gov |

Bovine Breath 1-Octen-3-ol is an important component of bovine breath and is a natural ligand for bovine odorant-binding protein.nih.govnih.govIts presence in bovine breath may play a role in attracting insects.nih.govnih.govWhile 1-octen-3-ol is specifically mentioned as a volatile in cattle breath, its close relationship and potential co-occurrence with this compound are relevant.researchgate.net

Food Matrices this compound is a significant flavor component in various food matrices, particularly known for its contribution to mushroom flavor. It is a key volatile compound in mushrooms such as shiitake and matsutake.perflavory.comfoodb.caBeyond mushrooms, it has been reported in a variety of other foods, including cranberry, melon, cape gooseberry, peas, potato, mustards, wheat bread, other breads, coriander seed, dill basil varieties, and soybean.perflavory.comfoodb.caIt contributes to the aroma of cooked artichokes and many other foods.perflavory.comfoodb.cathis compound has also been detected in truffles and can be transferred to food matrices that are in contact with them, such as grape seed oil, sunflower oil, milk, and egg yolk.nih.govIt is also found in pulses and can contribute to the odor profile of foods like lupins and peas.mdpi.comFurthermore, it has been identified as a contributor to the fishy odor in certain foods like Saccharina japonica seedlings (kelp).mdpi.com

Interactive Data Table: Natural Occurrence of this compound

| Source Category | Specific Sources | Notes |

| Legume Species | Vigna unguiculata, Medicago truncatula, Trifolium pratense, Lotus japonicus | Detected in volatile profiles; 1-octen-3-ol also present and potentially related. researchgate.netnih.gov |

| Essential Oils | Lavender (Lavandula angustifolia), Origanum vulgare, L. lopez-palacii, Phyllanthus emblica, Scutellaria barbata | Contributes to aroma profile; 1-octen-3-ol also identified in lavender. nih.govmdpi.comchemicalbook.com |

| Animal Sources | Human Breath and Sweat | 1-octen-3-ol present and attracts insects; this compound linked to metallic smell. nih.govwikipedia.orgacs.orgperflavory.comwikipedia.orgfoodb.ca |

| Bovine Breath | 1-octen-3-ol is a significant component and attracts insects. nih.govnih.govresearchgate.net | |

| Australian Prawns and Sand-lobsters | 1-octen-3-ol and (5Z)-octa-1,5-dien-3-ol contribute to flavor; this compound in cooked lobster. bris.ac.ukbris.ac.ukresearchgate.netscilit.comresearchgate.net | |

| Food Matrices | Mushrooms (Shiitake, Matsutake), Cranberry, Melon, Cape Gooseberry, Peas, Potato, Mustards, Wheat Bread, Other Breads, Coriander Seed, Dill Basil, Soybean, Cooked Artichokes, Truffles, Pulses (Lupins, Peas), Saccharina japonica (Kelp) | Key flavor component, contributes to mushroom, metallic, and sometimes fishy odors. perflavory.comfoodb.canih.govmdpi.commdpi.com |

Camembert Cheese

This compound is a key volatile compound contributing to the characteristic aroma of Camembert cheese, imparting a mushroom note. rsc.orgbris.ac.ukcompoundchem.comamericanscientist.org Its formation in Camembert cheese is linked to the metabolic activity of microorganisms, particularly the action of lipoxygenases from Penicillium camemberti on linoleic acid. rsc.org Along with 1-octen-3-ol, it provides the mushroom aroma in surface mold cheeses like Camembert. americanscientist.org Studies utilizing techniques such as gas chromatography-mass spectrometry-olfactometry (GC/MS/O) have identified this compound as one of the odorant compounds present in ripened Camembert. cabidigitallibrary.org

Blue Cheeses

Similar to Camembert, this compound has also been found in blue cheeses. bris.ac.ukbris.ac.uk While methyl ketones like 2-heptanone and 2-nonanone are often highlighted as primary contributors to the distinctive aroma of blue cheeses such as Stilton, Roquefort, and Gorgonzola, other compounds including alcohols like 1-octen-3-ol are also important odorants. rsc.orgamericanscientist.orgwikipedia.org Although this compound is the ketone analog of 1-octen-3-ol, its specific contribution to the aroma profile of various blue cheese types has been noted in research. bris.ac.ukbris.ac.uk

Raspberries and Orange Juice Oil

This compound is present in certain fruit sources, including raspberries and orange juice oil. bris.ac.ukbris.ac.uk In raspberries, it has been identified as one of the potent volatile compounds contributing to the fruit's aroma. researchgate.net Research employing techniques like aroma extract dilution analysis (AEDA) has indicated that this compound is among the aroma-active compounds in red raspberries. researchgate.net In orange essence oil, this compound has been reported as a potent aroma component. researchgate.netcolostate.edu

Seafood (e.g., Saccharina japonica seedling)

This compound has been detected in seafood. thegoodscentscompany.com For example, it has been found in Australian prawns and sand-lobsters. bris.ac.ukbris.ac.uk While the specific mention of Saccharina japonica seedling from the original outline (indicated by fishersci.ca, which points to a Fisher Scientific product page for 1-Octen-3-ol in the search results) was not directly supported by the search results for this compound, the compound's presence in other seafood types has been documented.

Wines

This compound can occur in wines and is considered a compound contributing to a "fresh mushroom" off-flavor, which is generally viewed as a fault. ives-technicalreviews.euives-openscience.eu This off-flavor has been observed in wines, particularly in varieties with compact bunches like Pinot Gris, Pinot Meunier, and Pinot Noir. ives-technicalreviews.eu The fungus Crustomyces subabruptus has been identified as capable of producing significant quantities of this compound in winemaking conditions. ives-technicalreviews.euives-openscience.eu The compound is perceptible in white wines at concentrations above 40 ng/L. ives-technicalreviews.eu Research suggests that precursors of this compound may be present in grape musts, and the defect can become apparent after alcoholic fermentation or the first sulfite addition. ives-technicalreviews.eu

Stored Grains

1-Octen-3-ol, a related compound, has been used as an indicator of fungal spoilage in stored grains. oup.comnih.gov While the search results primarily discuss 1-octen-3-ol in the context of stored grains and its potential as a fumigant, the close relationship between 1-octen-3-ol and this compound suggests that this compound could also be relevant in the context of grain storage, potentially as a product of oxidation or microbial activity. wikipedia.orgontosight.ai Studies on volatile compounds in stored grain sorghum infested with insects have identified 1-octen-3-ol as a component in the grain itself. cerealsgrains.org

Biosynthesis Pathways and Enzymology

Linoleic Acid as a Primary Precursor

Linoleic acid (an omega-6 fatty acid) is established as the primary substrate for the biosynthesis of 1-Octen-3-one in various organisms, particularly fungi like mushrooms. nih.govnih.govjmb.or.krwikipedia.orgmdpi.comuu.nlbris.ac.ukresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net The oxidative breakdown of linoleic acid initiates the cascade of reactions that ultimately lead to the formation of this volatile ketone. wikipedia.orgbris.ac.uk

Key Enzymatic Steps and Associated Enzymes

The conversion of linoleic acid to this compound involves two principal enzymatic steps catalyzed by lipoxygenases and hydroperoxide lyases. nih.govjmb.or.krwikipedia.orgbris.ac.ukresearchgate.netresearchgate.net

Lipoxygenases (LOX)

Lipoxygenases (LOXs) are a class of enzymes that play a crucial role in the initial step of this compound biosynthesis. wikipedia.orgnih.govresearchgate.netmdpi.comjst.go.jpresearchgate.net These nonheme-containing dioxygenases introduce molecular oxygen into polyunsaturated fatty acids like linoleic acid. mdpi.com

Role in Hydroperoxide Formation (e.g., 10-HPOD, 13-HPOD)

LOXs catalyze the stereo-specific oxygenation of linoleic acid, leading to the formation of fatty acid hydroperoxides. wikipedia.orgnih.govbris.ac.ukresearchgate.netmdpi.comashs.org Key hydroperoxide intermediates in the biosynthesis of this compound include 10-hydroperoxy-8E,12Z-octadecadienoic acid (10-HPOD) and 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD). nih.govnih.govwikipedia.orgmdpi.combris.ac.ukresearchgate.netresearchgate.netmdpi.comresearchgate.netjst.go.jpebi.ac.uknih.govhmdb.ca In Agaricus bisporus, linoleic acid is converted to 10-HPOD by deoxygenation. nih.govmdpi.comresearchgate.netnih.gov Some studies also suggest the involvement of 13-HPOD as an intermediate in certain species like Pleurotus ostreatus. jst.go.jpresearchgate.netebi.ac.uk

Specific Fungal Lipoxygenases (e.g., AbLOX in Agaricus bisporus, Polox1, Polox2 in Pleurotus ostreatus)

Specific lipoxygenases have been identified and characterized in fungi known to produce this compound. In Agaricus bisporus, the enzyme AbLOX has been identified as a multifunctional fatty acid dioxygenase involved in the conversion of linoleic acid to hydroperoxide. nih.govresearchgate.netresearchgate.netnih.govdntb.gov.ua Studies have shown that reduced expression of AbLOX correlates with a decrease in the yield of 1-octen-3-ol (which is subsequently reduced from this compound). nih.govresearchgate.netresearchgate.netnih.gov In Pleurotus ostreatus, two LOX genes, Polox1 and Polox2, have been investigated for their role in 1-Octen-3-ol biosynthesis. jst.go.jpresearchgate.netebi.ac.ukresearchgate.net Changes in LOX activity in P. ostreatus have been observed to mimic changes in the transcript levels of Polox1, which is expressed more abundantly than Polox2 during fruiting body development. jst.go.jpebi.ac.uk

Hydroperoxide Lyases (HPL)

Hydroperoxide lyases (HPLs) are enzymes that act downstream of LOXs in the biosynthesis pathway. nih.govwikipedia.orgbris.ac.ukresearchgate.netmdpi.comresearchgate.netresearchgate.net They catalyze the cleavage of the fatty acid hydroperoxides formed by LOX activity. wikipedia.orgbris.ac.ukmdpi.com

Cleavage of Hydroperoxides to this compound and 10-Oxodecanoic Acid (ODA)

HPLs cleave the hydroperoxide intermediates, specifically 10-HPOD, to produce this compound and 10-oxodecanoic acid (ODA). wikipedia.orgbris.ac.ukresearchgate.netmdpi.comresearchgate.netwikidata.orgfishersci.ca This enzymatic cleavage is a critical step in the formation of the eight-carbon volatile compound this compound from the eighteen-carbon linoleic acid. bris.ac.ukresearchgate.net In Agaricus bisporus, AbHPL has been shown to exhibit cleaving hydroperoxide activity, working in conjunction with AbLOX to catalyze the conversion of linoleic acid to 1-octen-3-ol (via this compound). nih.govresearchgate.netresearchgate.netnih.gov

Data Table: Key Enzymes and Intermediates in this compound Biosynthesis

| Molecule | Role in Biosynthesis | Associated Enzymes (Examples) |

| Linoleic Acid | Primary Precursor | - |

| 10-HPOD | Intermediate | Lipoxygenases (LOX), e.g., AbLOX |

| 13-HPOD | Intermediate | Lipoxygenases (LOX) |

| This compound | Product | Hydroperoxide Lyases (HPL), e.g., AbHPL |

| 10-Oxodecanoic Acid (ODA) | Co-product | Hydroperoxide Lyases (HPL), e.g., AbHPL |

| Lipoxygenases (LOX) | Enzyme | AbLOX (Agaricus bisporus), Polox1, Polox2 (Pleurotus ostreatus) |

| Hydroperoxide Lyases (HPL) | Enzyme | AbHPL (Agaricus bisporus) |

Specific Fungal Hydroperoxide Lyases (e.g., AbHPL in Agaricus bisporus)

Hydroperoxide lyases (HPLs) play a crucial role in the cleavage of fatty acid hydroperoxides, which are intermediates in the biosynthesis of volatile compounds like this compound. In the button mushroom Agaricus bisporus, a hydroperoxide lyase enzyme, AbHPL, has been identified and studied for its involvement in the formation of 1-octen-3-ol from 10-hydroperoxide (10-HPOD) nih.govresearchgate.net. While the primary product of the AbHPL pathway with a preceding lipoxygenase (AbLOX) is 1-octen-3-ol, this highlights the significance of HPLs in generating C8 volatile compounds from fatty acid hydroperoxides in fungi nih.govresearchgate.net. AbHPL exhibits cleaving hydroperoxide activity nih.govresearchgate.net. Research indicates that AbLOX and AbHPL together catalyze the conversion of linoleic acid to 1-octen-3-ol, with optimal activity observed at 35°C and pH 7.2 nih.govresearchgate.net.

Fatty Acid Dioxygenases (DOX)

Fatty acid dioxygenases (DOX) are enzymes that introduce molecular oxygen into fatty acids, initiating the process that can lead to the formation of volatile compounds. Unlike lipoxygenases (LOXs), which are non-heme containing dioxygenases, DOXs are heme-containing enzymes that form hydroperoxides without conjugated dienes nih.gov. These enzymes are involved in the initial oxygenation of linoleic acid, a critical step in the biosynthetic route to this compound and related C8 volatiles nih.govnih.gov.

ppoC gene in Aspergillus nidulans and Aspergillus luchuensis

In Aspergillus species, a group of fatty acid oxygenases known as Ppos (psi-produced oxygenases) are involved in the biosynthesis of oxylipins, including precursors to this compound nih.govmdpi.com. The ppoC gene in Aspergillus nidulans encodes a DOX that catalyzes the production of 10-hydroperoxide (10-HPOD) from linoleic acid nih.govmdpi.com. This 10-HPOD can then decompose into 1-octen-3-ol and 10-oxodecanoic acid nih.govportlandpress.com. Studies in Aspergillus luchuensis have also demonstrated that the ppoC gene is directly involved in the production of 1-octen-3-ol during the koji making process ebi.ac.uknih.govresearchgate.net. Deletion of ppoC in A. luchuensis resulted in the absence of detectable 1-octen-3-ol, indicating its necessity for this process ebi.ac.uknih.govresearchgate.net.

Oxidoreductases for this compound Reduction to 1-Octen-3-ol

While this compound is a significant fungal volatile, it can be further metabolized. Oxidoreductase enzymes are known to catalyze the reduction of this compound to its corresponding alcohol, 1-octen-3-ol wikipedia.orgnih.gov. This reaction is part of the broader metabolic network involving C8 compounds in fungi nih.gov. The conversion of this compound to 1-octen-3-ol is a selective reduction process wikipedia.org.

Linoleate Diol Synthases (LDS)

Linoleate diol synthases (LDS) are another class of enzymes that exhibit fatty acid dioxygenase activity and are involved in the oxygenation of linoleic acid nih.govresearchgate.netresearchgate.net. In Agaricus bisporus, two linoleate diol synthase genes, AbLDS1 and AbLDS2, have been identified nih.govresearchgate.netresearchgate.net. While AbLOX and AbHPL were shown to catalyze the formation of 1-octen-3-ol from linoleic acid, AbLDS1, AbLDS2, and AbHPL did not produce 1-octen-3-ol from linoleic acid under the tested conditions, suggesting distinct roles for these enzymes in oxylipin metabolism nih.govresearchgate.netresearchgate.net. However, AbLDS1 and AbLDS2 did exhibit fatty acid dioxygenase activity, catalyzing the conversion of linoleic acid to generate hydroperoxide nih.govresearchgate.netresearchgate.net.

Biosynthetic Diversity Across Organisms

The biosynthesis of this compound and related C8 volatiles shows diversity across different organisms, particularly among fungi. While the general pathway often involves the oxidative cleavage of linoleic acid, the specific enzymes and intermediates can vary bris.ac.uknih.govnih.gov. For example, the pathway in Agaricus bisporus involves a multifunctional fatty acid dioxygenase (AbLOX) and a hydroperoxide lyase (AbHPL) leading to 1-octen-3-ol, which is closely related to this compound nih.govresearchgate.net. In contrast, Aspergillus nidulans and Aspergillus luchuensis utilize PpoC, a fatty acid oxygenase, in their pathway involving 10-HPOD as an intermediate nih.govmdpi.comebi.ac.uknih.gov. This enzymatic diversity contributes to the varied profiles of volatile organic compounds produced by different fungal species nih.govnih.gov.

Genetic Regulation of Biosynthesis

The biosynthesis of this compound and related oxylipins is subject to genetic regulation. Studies in Aspergillus species have shown that the expression of ppo genes, particularly ppoC, is crucial for the production of 1-octen-3-ol ebi.ac.uknih.govresearchgate.net. In Aspergillus nidulans, the three Ppo enzymes (PpoA, PpoB, and PpoC) are involved in the production of psi factors, which control the balance between sexual and asexual life cycles, highlighting a link between oxylipin biosynthesis and fungal development nih.govresearchgate.net. Furthermore, the expression levels of these ppo genes can be subject to feedback regulation; for instance, overexpression of ppoA can lead to reduced expression of ppoC nih.gov. In Agaricus bisporus, reduced expression of the AbLOX gene was correlated with a decrease in the yield of 1-octen-3-ol, demonstrating the genetic control over this biosynthetic pathway nih.govresearchgate.net. The genetic regulation of these pathways can influence the quantity and profile of volatile compounds produced by fungi nih.govmdpi.comresearchgate.net.

Mechanisms of Action and Molecular Interactions

Olfactory Receptor Binding

1-Octen-3-one is characterized by a strong metallic mushroom-like odor, possessing a low odor detection threshold typically ranging from 0.03 to 1.12 μg/m³. This potent olfactory characteristic underscores its significant interaction with the olfactory system. While the precise details of this compound's binding to specific olfactory receptors require further elucidation, its strong odor profile indicates a notable interaction with the mechanisms governing the sense of smell.

Disruption of Dopamine Homeostasis and Neurodegeneration

Research, particularly employing Drosophila melanogaster as a model, has indicated that 1-Octen-3-ol, a compound structurally similar to this compound, can disrupt dopamine homeostasis and induce neurodegeneration. These findings suggest that naturally occurring environmental agents like 1-Octen-3-ol may play a role in conditions associated with the degeneration of dopaminergic neurons.

Studies have shown that 1-Octen-3-ol interferes with the normal processes of dopamine handling, specifically affecting the vesicular monoamine transporter (VMAT). Overexpression of VMAT demonstrated a protective effect, rescuing dopamine toxicity and neurodegeneration in Drosophila models exposed to 1-Octen-3-ol. Conversely, mutations that reduced VMAT levels exacerbated the observed toxicity. Furthermore, 1-Octen-3-ol was found to inhibit dopamine uptake in human cell lines expressing the human VMAT ortholog, VMAT2.

Beyond its effects on VMAT, 1-Octen-3-ol has been shown to inhibit dopamine uptake. In human cell lines engineered to express the plasma membrane dopamine transporter (DAT) and VMAT2, exposure to 1-Octen-3-ol resulted in inhibited dopamine uptake. This inhibition contributes to the disruption of dopamine homeostasis observed in experimental settings. For instance, exposure to 10 ppm of 1-Octen-3-ol in HEK cells expressing DAT led to an approximate 95% reduction in dopamine uptake.

The disruption of dopamine homeostasis and the induction of neurodegeneration observed in Drosophila models exposed to 1-Octen-3-ol suggest its potential as an environmental factor contributing to parkinsonism. Exposure of Drosophila to 1-Octen-3-ol vapors at concentrations as low as 0.5 ppm resulted in a loss of dopaminergic neurons and a decrease in dopamine levels. Concurrently, an increase in the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) was observed, indicating impaired dopamine handling. These effects are consistent with the characteristics observed in models of Parkinson's disease induced by neurotoxins such as rotenone, MPTP, and 6-hydroxydopamine, which are commonly used in research to mimic aspects of the disease.

Key findings from research in Drosophila models exposed to 1-Octen-3-ol include:

| Endpoint | Observation | Concentration | Duration | Reference |

| Dopaminergic Neuron Loss | Significant decrease in neuron number | 0.5 ppm | 24 hours | |

| Dopamine Levels | Significant decrease (28%) | 0.5 ppm | Not specified | |

| DOPAC Levels | Increase (40%) | 0.5 ppm | Not specified | |

| Dopamine Uptake (HEK cells) | Approximately 95% reduction | 10 ppm | Not specified | |

| Caspase-3 Activity (Drosophila) | 33% increase | 0.5 ppm | 24 hours |

Exposure to 1-Octen-3-ol has been linked to the activation of caspase-3, a key enzyme involved in the apoptotic pathway. Studies in Drosophila head extracts demonstrated a significant increase in caspase-3 activity following exposure to 1-Octen-3-ol. This activation suggests the involvement of programmed cell death mechanisms in 1-Octen-3-ol-mediated neurotoxicity. Furthermore, earlier studies indicated that exposure to 1-Octen-3-ol causes an increase in lipid peroxidation levels in Drosophila head extracts, suggesting that it may potentiate the induction of reactive oxygen species (ROS).

Research has also investigated the modulatory roles of important signaling pathways, specifically JNK and Akt, in the context of 1-Octen-3-ol-induced dopamine neurotoxicity in Drosophila. Overexpression of wild-type JNK and Akt was found to improve the survival duration of exposed flies and protect against the loss of dopamine activity associated with 1-Octen-3-ol exposure, indicating a pro-survival role for these pathways. Conversely, heterozygous flies carrying mutant alleles for JNK and Akt exhibited shorter survival times when exposed to 1-Octen-3-ol compared to wild-type flies. Western blot analysis also showed activation of phospho-JNK, suggesting the upregulation of JNK signaling by 1-Octen-3-ol.

Activation of Caspase 3 and Lipid Peroxidation

Effects on Cellular Permeability and Membrane Integrity

Based on the provided research findings, detailed information specifically demonstrating the direct effects of this compound on cellular permeability and membrane integrity in fungi or plants is not explicitly available. Studies discussing the disruption of cellular membranes by C8 volatile compounds in the provided sources primarily focus on the related compound, 1-octen-3-ol.

Gene Expression Modulation in Fungi and Plants

Fungal volatile organic compounds (VOCs), including this compound, have been observed to influence plant responses, suggesting a role in modulating gene expression. VOCs emitted by the biocontrol fungus Trichoderma harzianum, which contain this compound, have been shown to affect the germination of Arabidopsis seeds. mdpi.com Furthermore, VOCs regulated by the THCTF1 transcription factor in T. harzianum, including a blend containing 2-octenal/1-octen-3-one, played a role in beneficial effects observed during Arabidopsis plant development. mdpi.com Exposure of Arabidopsis seedlings to VOCs from a T. harzianum strain where the Thctf1 gene was disrupted resulted in the over-emission of certain VOCs, including 2-octenal/1-octen-3-one. mdpi.com These exposed seedlings exhibited increased expression levels of marker genes associated with plant defense pathways, specifically those dependent on salicylic acid (SA), jasmonic acid (JA), and jasmonic acid/ethylene (JA/ET). mdpi.com

Advanced Analytical Methodologies for Research

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 1-Octen-3-one ttb.govnih.govresearchgate.netcabidigitallibrary.orgresearchgate.net. In GC-MS, a sample is first separated into its individual components by a gas chromatograph based on their boiling points and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and detects the resulting ions based on their mass-to-charge ratio (m/z). The characteristic fragmentation pattern of this compound in the mass spectrometer aids in its identification by comparison with spectral libraries researchgate.netmdpi.comresearchgate.net.

GC-MS has been employed for the quantitative analysis of this compound in various samples, including food products and biological matrices nih.govcabidigitallibrary.org. For instance, it has been used to determine the concentration of this compound in stool samples, with a reported concentration of 12 ng/g in healthy volunteers nih.gov. GC-MS conditions for this compound analysis often involve specific column types (e.g., HP-5 capillary column) and temperature programs to achieve optimal separation cabidigitallibrary.orgresearchgate.netmdpi.com. The use of internal standards, such as 13C-labelled compounds, can improve the accuracy of quantification in complex matrices nih.gov.

GC-MS parameters can vary depending on the specific application and matrix. Below is an example of GC-MS parameters used for the analysis of volatile compounds that can include this compound:

| Parameter | Value | Citation |

| Column Type | HP-5 capillary column | cabidigitallibrary.orgresearchgate.net |

| Column Length | 30 m | cabidigitallibrary.orgresearchgate.net |

| Internal Diameter | 0.25 mm | cabidigitallibrary.orgresearchgate.net |

| Film Thickness | 0.25 µm | cabidigitallibrary.orgresearchgate.net |

| Carrier Gas | Helium | cabidigitallibrary.orgresearchgate.netmdpi.com |

| Inlet Temperature | 220 °C or 280 °C | cabidigitallibrary.orgmdpi.com |

| Oven Program | Varied (e.g., 35°C to 240°C) | cabidigitallibrary.org |

| MS Detector | Single-Quadrupole or Mass Selective Detector | cabidigitallibrary.orgresearchgate.netmdpi.com |

| Ionization Mode | Electron Ionization (EI) 70 eV | researchgate.netmdpi.com |

| Mass Range (m/z) | 33 to 330 amu | researchgate.netmdpi.com |

| Ion Source Temp. | 230 °C | researchgate.netmdpi.com |

| Quadrupole Temp. | 150 °C | researchgate.netmdpi.com |

Solid-Phase Microextraction (SPME-GC-MS)

Solid-Phase Microextraction (SPME) is a sample preparation technique often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices, including headspace analysis cabidigitallibrary.orgresearchgate.netnih.govmdpi.comspkx.net.cn. SPME utilizes a fiber coated with an absorbent material to extract analytes from the sample headspace or directly from the matrix. The fiber is then inserted into the GC injector, where the adsorbed analytes are thermally desorbed and transferred onto the GC column for separation and subsequent MS analysis researchgate.netnih.govmdpi.com.

SPME-GC-MS is particularly useful for the analysis of volatile compounds like this compound due to its solvent-free nature, minimal sample requirement, and ability to concentrate analytes from complex matrices nih.govmdpi.com. This technique has been applied to analyze this compound in diverse samples such as mushroom headspace, cheese, and nut-based beverages cabidigitallibrary.orgresearchgate.netmdpi.comspkx.net.cn. Optimization of SPME parameters, such as extraction time, extraction temperature, and sample volume, is crucial to achieve efficient extraction of this compound mdpi.com.

Research findings using SPME-GC-MS have shown that 1-Octen-3-ol (a related compound often discussed alongside this compound) can be detected in the headspace of Tricholoma inamoenum sporocarps researchgate.net. Another study optimizing HS-SPME-GC-MS for volatile compounds in nut-based beverages monitored the signal of 1-Octen-3-ol during parameter optimization, highlighting its relevance as a volatile component in such matrices mdpi.com.

Chiral Gas Chromatography

Chiral Gas Chromatography is a specialized form of gas chromatography used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other gcms.cz. 1-Octen-3-ol, a compound closely related to this compound, possesses a chiral center and exists as (R)-(-)-1-Octen-3-ol and (S)-(+)-1-Octen-3-ol enantiomers bris.ac.uk. These enantiomers can have different odors and biological activities bris.ac.uk.

Chiral GC utilizes a stationary phase that is capable of interacting differently with each enantiomer, leading to their separation gcms.cz. This technique is essential for determining the enantiomeric composition or enantiomeric excess (ee) of chiral compounds like 1-Octen-3-ol in various samples researchgate.netgcms.czfrontiersin.org. Studies have used chiral GC, often coupled with MS, to analyze the enantiomeric composition of 1-Octen-3-yl acetate (OcAc), a compound structurally related to this compound, in lavender essential oils researchgate.netmdpi.com. While the search results primarily discuss the chiral analysis of 1-Octen-3-ol and 1-Octen-3-yl acetate, the principle applies to other chiral compounds with appropriate chiral columns.

Research on Aspergillus flavus conidia utilized chiral-phase GC analysis to demonstrate that the conidia primarily form (R)-(-)-1-Octen-3-ol with high enantiomeric excess (>99%) nih.gov. Another study analyzed the enantiomeric composition of 1-Octen-3-yl acetate in lavender essential oils using chiral GC-MS, revealing high enantiomeric purity of the (R)-enantiomer in natural samples researchgate.netmdpi.com.

Chiral GC parameters for separating enantiomers of compounds like 1-Octen-3-ol may involve specific chiral columns such as β-cyclodextrin capillary columns gcms.czfrontiersin.org.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for determining the structure and purity of organic compounds sigmaaldrich.comfiu.edutcichemicals.com. It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) foodb.canih.govchemicalbook.com.

NMR spectroscopy is valuable for confirming the identity and assessing the purity of synthesized or isolated this compound sigmaaldrich.comfiu.edutcichemicals.com. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, researchers can verify the molecular structure of this compound nih.gov. ¹³C NMR is particularly useful as each unique carbon atom in the molecule typically gives rise to a distinct signal, aiding in structural confirmation and purity assessment fiu.edumimedb.org.

Studies have reported using both ¹H NMR and ¹³C NMR to characterize 1-Octen-3-ol, a related compound nih.gov. For this compound, predicted ¹H and ¹³C NMR spectra are available in databases foodb.canih.gov. One study on the synthesis and analysis of 1-Octen-3-ol found ¹³C NMR to be a useful method for determining its purity fiu.edu.

Examples of NMR data for 1-Octen-3-ol (as this compound data was less detailed in search results):

| NMR Type | Frequency (MHz) | Solvent | Key Shifts (ppm) - Example nih.gov | Citation |

| ¹H NMR | 90 or higher | CDCl₃ | Varied signals based on proton environment | nih.gov |

| ¹³C NMR | 25.16 or higher | CDCl₃ | Varied signals based on carbon environment | nih.govmimedb.org |

Electrophysiological Studies (e.g., Odorant Receptor Sensitivity)

Electrophysiological studies are used to investigate the responses of living cells or tissues to stimuli, such as the response of olfactory receptor neurons (ORNs) to odorant molecules like 1-Octen-3-ol nih.govf1000research.commyu-group.co.jpresearchgate.net. These studies can involve recording electrical signals from individual neurons or using techniques like calcium imaging to measure cellular activity upon odorant exposure nih.gov.

Electrophysiological studies are crucial for understanding how organisms detect and respond to 1-Octen-3-ol, particularly in the context of insect olfaction where it acts as an attractant or repellent for various mosquito species bris.ac.uknih.govf1000research.comresearchgate.net. These studies can identify specific odorant receptors (ORs) that bind to 1-Octen-3-ol and characterize the sensitivity and selectivity of these receptors to different enantiomers or concentrations nih.govf1000research.comresearchgate.netnih.gov.

Research on the southern house mosquito, Culex quinquefasciatus, utilized electrophysiological recordings from ORNs in the maxillary palps, showing high sensitivity to 1-Octen-3-ol, with a notable selectivity for the (R)-(-)-isomer nih.govf1000research.com. Another study in the oriental fruit fly, Bactrocera dorsalis, used voltage clamp recording and calcium imaging assays in heterologous expression systems to identify ORs involved in 1-Octen-3-ol perception nih.gov.

Key findings from electrophysiological studies:

ORNs in Culex quinquefasciatus maxillary palps show high sensitivity to 1-Octen-3-ol. nih.govf1000research.com

Culex quinquefasciatus ORN-B exhibits selectivity towards (R)-(-)-1-Octen-3-ol over the (S)-(+)-antipode. nih.govf1000research.com

Specific ORs (e.g., CquiOR118b in maxillary palps and CquiOR114b in antennae of Culex quinquefasciatus) show differential responses to 1-Octen-3-ol enantiomers. researchgate.netf1000research.com

Bactrocera dorsalis ORs, BdorOR7a-6 and BdorOR13a, are involved in 1-Octen-3-ol perception. nih.gov

Transcriptomic Sequencing

Transcriptomic sequencing, also known as RNA sequencing (RNA-Seq), is a high-throughput technique used to measure the abundance of RNA transcripts in a sample at a given time point or under specific conditions plos.org. This provides insights into gene expression patterns and can reveal which genes are up- or down-regulated in response to stimuli like exposure to 1-Octen-3-ol researchgate.netplos.org.

Transcriptomic sequencing can be applied to study the molecular mechanisms underlying the response to 1-Octen-3-ol, particularly in biological systems where it elicits a physiological or behavioral effect. This technique can help identify genes involved in odorant reception, signal transduction, and downstream biological processes affected by 1-Octen-3-ol exposure researchgate.netplos.org.

A study on Aedes aegypti mosquitoes used odor-evoked transcriptomics to investigate gene expression changes upon exposure to 1-Octen-3-ol plos.org. The transcriptomic data revealed that genes encoding odorant receptors (ORs) and odorant binding proteins (OBPs) were transcriptionally responsive, with 24 ORs showing differential expression plos.org. Prolonged exposure also modulated xenobiotic response genes plos.org. Another study on Penicillium expansum used transcriptomic sequencing to investigate the effect of volatile 1-Octen-3-ol on gene expression related to patulin biosynthesis researchgate.net.

Key findings from transcriptomic sequencing:

1-Octen-3-ol exposure modulates the expression of ORs and OBPs in Aedes aegypti mosquitoes. plos.org

Prolonged 1-Octen-3-ol exposure affects xenobiotic response genes in Aedes aegypti. plos.org

Transcriptomic analysis can reveal genes involved in the response to 1-Octen-3-ol in fungi. researchgate.net

Western Blot Analysis

Western blot analysis is a widely used technique in molecular biology to detect specific proteins in a sample of tissue homogenate or extract nih.govnih.govjmb.or.krresearchgate.net. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein nih.govnih.govjmb.or.kr.

Western blot analysis can be used in research involving 1-Octen-3-ol to investigate changes in protein levels or phosphorylation status in response to exposure nih.govnih.govjmb.or.kr. This is particularly relevant in studies exploring the potential neurotoxic effects of 1-Octen-3-ol or its role in signaling pathways nih.gov. It can also be used to confirm the expression of recombinant proteins, such as enzymes involved in the biosynthesis of 1-Octen-3-ol nih.govjmb.or.krresearchgate.net.

Research on the effects of 1-Octen-3-ol on Drosophila melanogaster utilized Western blot analysis to assess the protein levels and phosphorylation of signaling molecules like JNK and Akt in fly head extracts nih.gov. The study found that 1-Octen-3-ol exposure altered the phosphorylation levels of these proteins nih.gov. Western blot has also been used to confirm the expression of lipoxygenase and hydroperoxide lyase enzymes in recombinant Saccharomyces cerevisiae strains engineered to biosynthesize (R)-(-)-1-Octen-3-ol nih.govjmb.or.krresearchgate.net.

Key findings from Western blot analysis:

1-Octen-3-ol exposure can alter the phosphorylation levels of signaling proteins like JNK and Akt in Drosophila melanogaster. nih.gov

Western blot confirms the expression of enzymes involved in 1-Octen-3-ol biosynthesis in recombinant organisms. nih.govjmb.or.krresearchgate.net

Scanning Electron Microscopy

Scanning Electron Microscopy (SEM) is a powerful analytical technique widely employed for obtaining high-resolution images of the surface topography and microstructure of a wide range of specimens, including biological materials and food products where this compound is relevant azom.comscimed.co.ukpagepressjournals.orgzeiss.com. SEM operates by scanning a focused electron beam across the sample surface and detecting signals generated by the interaction of the electrons with the specimen iyte.edu.tr. These signals, such as secondary electrons and backscattered electrons, are converted into images that provide detailed information about the sample's surface morphology at magnifications significantly higher than those achievable with light microscopy zeiss.com3dadditive.com.au.

While direct research findings focusing solely on the application of SEM to analyze this compound itself are not extensively documented in the immediate literature, SEM plays a crucial role in studying biological systems and materials where this compound is present or has an effect. For instance, studies investigating the antimicrobial properties of related compounds, such as 1-octen-3-ol, have utilized SEM to visualize the morphological changes induced in microbial cells upon exposure jst.go.jpnih.gov. These studies demonstrate the utility of SEM in elucidating the mechanisms of action of such volatile organic compounds by providing visual evidence of their impact on cellular structures, such as alterations in cell membrane permeability jst.go.jpnih.gov.

Given that this compound is also known for its biological activities and its presence in various matrices, including fungi and food items, SEM could be a valuable tool in future research to explore its potential effects on the microstructure of biological tissues or microbial communities. For example, SEM could be applied to examine the surface of food products treated with this compound to assess changes in texture or the colonization by microorganisms. Similarly, in studies investigating the interaction of this compound with specific materials, SEM can provide insights into surface modifications or the distribution of the compound within the material matrix.

Although the primary focus of some studies involving related compounds like 1-octen-3-ol and SEM is on antimicrobial mechanisms, the methodology highlights the potential of SEM to visualize the impact of this compound on biological surfaces. The following table presents data on the antimicrobial activity of 1-octen-3-ol against various microorganisms, which is relevant context for understanding the types of studies where SEM has been applied to investigate the effects of structurally similar compounds.

Antimicrobial Activity of 1-Octen-3-ol Against Selected Microorganisms jst.go.jpnih.gov

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Completely Inhibitory Concentration (CIC) (mg/mL) - Growth | Completely Inhibitory Concentration (CIC) (mg/mL) - Spore Germination |

| Staphylococcus aureus | Gram-Positive Bacteria | 1.0 | 4.0 | - | - |

| Bacillus subtilis | Gram-Positive Bacteria | 1.0 | 4.0 | - | - |

| Staphylococcus epidermidis | Gram-Positive Bacteria | 1.0 | 4.0 | - | - |

| Escherichia coli | Gram-Negative Bacteria | 2.0 | 8.0 | - | - |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | 2.0 | 8.0 | - | - |

| Fusarium tricinctum | Pathogenic Fungi | - | - | 8.0 | 2.0 |

| Fusarium oxysporum | Pathogenic Fungi | - | - | 8.0 | 2.0 |

Note: This table presents data for 1-octen-3-ol, a compound structurally related to this compound. SEM has been used in conjunction with such studies to visualize the effects on microbial morphology. jst.go.jpnih.gov

The application of SEM in research involving this compound would typically involve preparing samples containing or exposed to the compound and then imaging their surfaces at high resolution. This could include examining the cellular integrity of microorganisms after exposure, analyzing the surface characteristics of materials incorporating this compound, or studying the microstructure of natural sources where it is found. The detailed topographical information provided by SEM is invaluable for understanding the physical interactions and effects of this compound at a microscopic level.

Future Research Directions and Translational Applications

Elucidation of Further Biosynthetic Pathways and Enzymes

The biosynthesis of 1-octen-3-ol (often discussed alongside 1-octen-3-one due to their close metabolic relationship) primarily involves the oxidative breakdown of linoleic acid. This pathway has been established in various fungi, including Agaricus bisporus and Aspergillus nidulans. In A. bisporus, linoleic acid is converted to 10-hydroperoxide (10-HPOD) by a fatty acid dioxygenase, and this intermediate is subsequently cleaved by a hydroperoxide lyase to yield 1-octen-3-ol and 10-oxodecanoic acid. mdpi.comnih.gov While this general pathway is known, the specific enzymes involved can vary across species. For instance, in A. campestris, a lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway involving a 13-hydroperoxide intermediate has been suggested to produce this compound, which is then reduced to 1-octen-3-ol by an oxidoreductase. nih.gov Further research is crucial to identify and characterize the specific genes and enzymes responsible for this compound biosynthesis in a wider range of organisms, including different fungal species, plants, and potentially other sources. mdpi.comnih.govepa.gov Understanding these diverse enzymatic routes could open avenues for controlled biosynthesis and production of this compound and related compounds.

Deeper Understanding of Enantiomeric Specificity in Biological Systems

1-Octen-3-ol exists as two enantiomers, (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol. mdpi.comwikipedia.org While chemically synthesized 1-octen-3-ol is typically a racemic mixture, biosynthesis often favors the production of one enantiomer, notably the (R)-(-)-isomer in button mushrooms. mdpi.com Research has shown that different organisms, particularly insects, exhibit varying sensitivities and behavioral responses to these enantiomers. researchgate.netfrontiersin.org For example, studies on mosquitoes like Aedes aegypti and Culex quinquefasciatus have demonstrated differential behavioral and electrophysiological responses to the R- and S-forms of 1-octen-3-ol. researchgate.netfrontiersin.orgnih.gov Further research is crucial to fully understand the molecular basis of this enantiomeric specificity, including the identification and characterization of the specific olfactory receptors and signaling pathways involved in different organisms. nih.gov This deeper understanding is vital for optimizing the use of this compound and its related compounds in applications such as pest control and attractants.

Comprehensive Mechanisms of Action in Diverse Organisms

The mechanisms by which this compound exerts its effects in diverse organisms are still being actively investigated. In insects, it is known to function as a semiochemical, influencing behaviors such as attraction and deterrence, often in combination with other cues like carbon dioxide. epa.govnih.govmade-in-china.complantprotection.pl Studies on Drosophila melanogaster have indicated that 1-octen-3-ol can impact the dopaminergic system, suggesting potential neurotoxic effects at certain exposure levels and hinting at possible implications for neurodegenerative conditions. pnas.orgnih.govnih.gov In fungi, 1-octen-3-ol has been observed to influence growth, development, and spore germination, potentially acting as a signaling molecule or self-inhibitor. annualreviews.orgtandfonline.comfrontiersin.org Furthermore, 1-octen-3-ol has demonstrated antimicrobial activity against various bacteria and fungi, likely by affecting cell membrane permeability. nih.govresearchgate.net Future research needs to comprehensively map the specific molecular targets, signaling pathways, and physiological responses triggered by this compound in a wider array of organisms to fully elucidate its diverse mechanisms of action. epa.govfrontiersin.orgresearchgate.netepa.gov

Development of Novel Biopesticides and Pest Management Strategies

Given its role as a semiochemical and its demonstrated effects on insect behavior, 1-octen-3-ol, and potentially this compound, holds promise for the development of novel biopesticides and integrated pest management strategies. researchgate.netresearchgate.netresearchgate.netijmrsetm.com Research is exploring its use as an attractant in traps for specific insect pests, such as mosquitoes and biting flies, often in conjunction with carbon dioxide to enhance efficacy. epa.govmade-in-china.comijmrsetm.com The species-specific responses observed in insects highlight the need for targeted applications. epa.govresearchgate.netfrontiersin.orgnih.gov Future directions include optimizing lure formulations, investigating the potential for using specific enantiomers for enhanced attraction or repulsion, and exploring its integration into "push-pull" strategies where it could be used to deter pests from crops while attracting them to traps elsewhere. plantprotection.plresearchgate.net Further research is also needed to assess its efficacy against a broader range of agricultural pests and to develop sustainable delivery methods. researchgate.netnih.govmdpi.com

Investigating Therapeutic Potential (e.g., Neuroprotective or Nematicidal Agents)

The observed effects of 1-octen-3-ol on the dopaminergic system in model organisms like Drosophila suggest a need to further investigate its potential therapeutic implications, particularly concerning neurodegenerative conditions. pnas.orgnih.govnih.govchemos.de While some studies point towards potential neurotoxic effects at certain concentrations, further research is required to understand the dose-response relationships and explore if specific concentrations or derivatives could have neuroprotective properties or modulate relevant signaling pathways in a beneficial manner. nih.govchemos.de Additionally, the antimicrobial properties of 1-octen-3-ol against fungi and bacteria, as well as its reported toxicity to nematodes and mollusks at higher doses, indicate potential as a nematicidal or broader anti-parasitic agent. researchgate.netnih.govresearchgate.netnih.gov Future research should focus on isolating, identifying, and evaluating the therapeutic potential of this compound and its derivatives, including detailed in vitro and in vivo studies to determine efficacy, safety, and mechanisms of action for potential therapeutic applications.

Agricultural Applications (e.g., Plant Growth Promotion, Crop Protection)

Beyond its potential in pest management, 1-octen-3-ol and related fungal VOCs are being investigated for other agricultural applications, such as plant growth promotion and crop protection. mdpi.comnih.gov Studies have shown that VOCs emitted from mushroom fungi beds, including this compound and 1-octen-3-ol, can promote seedling growth and increase biomass in plants like rice. nih.gov 1-Octen-3-ol has also been shown to trigger systemic resistance in plants. nih.gov Furthermore, its antimicrobial properties could be exploited for crop protection against fungal and bacterial pathogens. nih.govresearchgate.net Future research should aim to identify the optimal concentrations and application methods for plant growth promotion and disease control, understand the underlying mechanisms of interaction between fungal VOCs and plants, and evaluate the efficacy of this compound in field settings. mdpi.comnih.gov The potential for using waste mushroom substrates as a source of these beneficial VOCs also warrants further investigation. nih.gov

Environmental Impact and Risk Assessment of Natural and Synthetic Sources